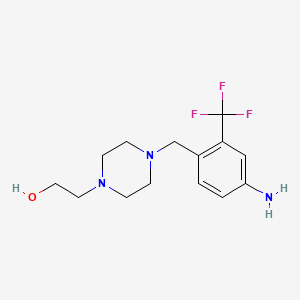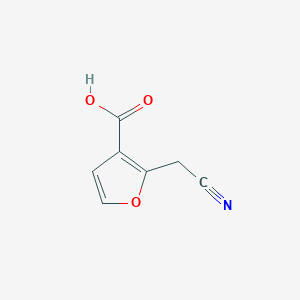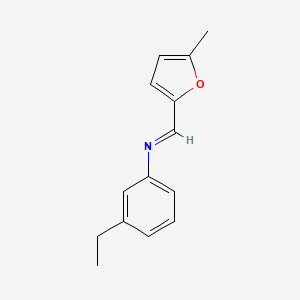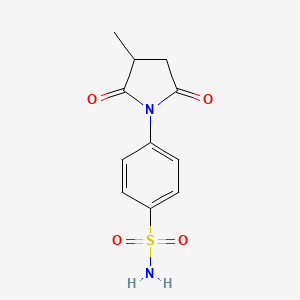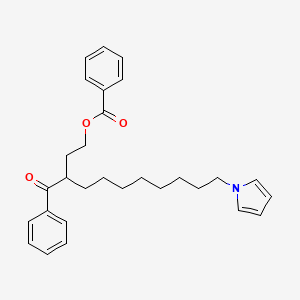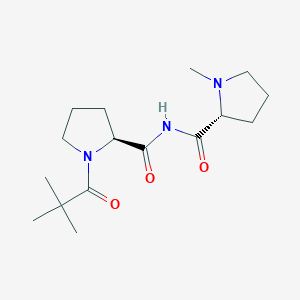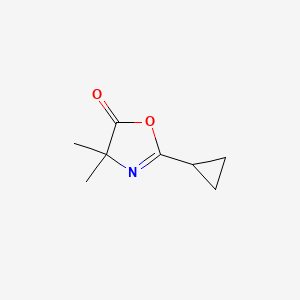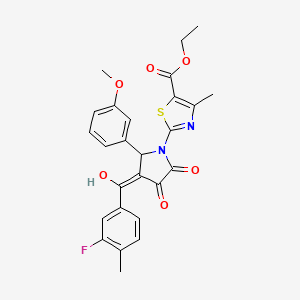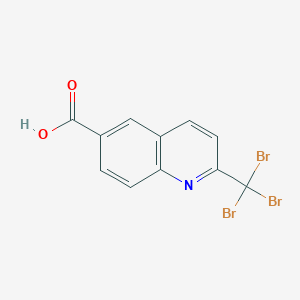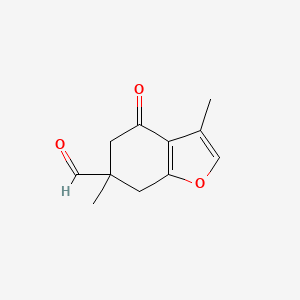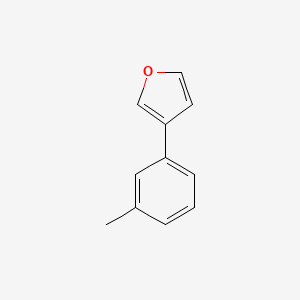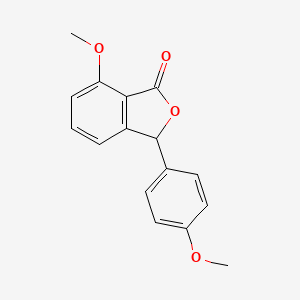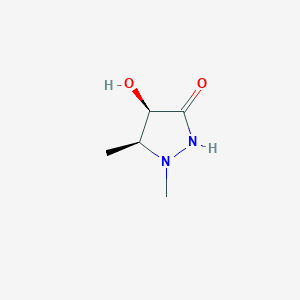
(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its specific reactivity and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of diastereoselective aldol addition reactions, where the stereochemistry is carefully controlled to yield the desired chiral centers . The reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-diphenyl-2-oxazoline: This compound shares similar stereochemistry but differs in its functional groups and applications.
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another compound with similar stereochemistry but different functional groups and reactivity.
Uniqueness
(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one is unique due to its specific hydroxyl and methyl groups, which confer distinct reactivity and interactions compared to other similar compounds. Its chiral centers also make it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(4R,5S)-4-hydroxy-1,5-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-4(8)5(9)6-7(3)2/h3-4,8H,1-2H3,(H,6,9)/t3-,4+/m0/s1 |
InChI Key |
IWRDDGHATZGOON-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)NN1C)O |
Canonical SMILES |
CC1C(C(=O)NN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


